Methyl 2-bromo-3-nitropyridine-4-carboxylate

Orthogonal synthesis Diversity-oriented synthesis Medicinal chemistry

Methyl 2-bromo-3-nitropyridine-4-carboxylate (CAS 1379365-85-1) is a heterocyclic building block of the 3-nitropyridine class, bearing a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl carboxylate ester at the 4-position on the pyridine ring (molecular formula C₇H₅BrN₂O₄, MW 261.03 g/mol). The compound is supplied as a powder with a minimum certified purity of 95%, requiring storage at 4°C.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.031
CAS No. 1379365-85-1
Cat. No. B2509673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-nitropyridine-4-carboxylate
CAS1379365-85-1
Molecular FormulaC7H5BrN2O4
Molecular Weight261.031
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
InChIKeyQRJJWDZQRDIOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Bromo-3-Nitropyridine-4-Carboxylate (CAS 1379365-85-1): Trifunctionalized Pyridine Building Block for Orthogonal Synthesis


Methyl 2-bromo-3-nitropyridine-4-carboxylate (CAS 1379365-85-1) is a heterocyclic building block of the 3-nitropyridine class, bearing a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl carboxylate ester at the 4-position on the pyridine ring (molecular formula C₇H₅BrN₂O₄, MW 261.03 g/mol) [1]. The compound is supplied as a powder with a minimum certified purity of 95%, requiring storage at 4°C . It is principally employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its three orthogonally reactive functional groups enable sequential, chemoselective transformations for the construction of complex molecular architectures [2].

Why Methyl 2-Bromo-3-Nitropyridine-4-Carboxylate Cannot Be Replaced by Simpler Pyridine Analogs


Substituting this compound with a structurally simpler analog—such as methyl 2-bromopyridine-4-carboxylate (lacking the 3-nitro group) or 2-bromo-3-nitropyridine (lacking the 4-carboxylate)—results in a loss of either the electron-withdrawing activation required for efficient nucleophilic aromatic substitution (SNAr) at the C2 position or the carboxylate handle needed for downstream functionalization. The 3-nitropyridine scaffold is recognized as a privileged precursor in medicinal chemistry, enabling transformations that non-nitrated or non-esterified analogs cannot support, including regioselective C–H arylation guided by the nitro directing group and SNAr-based introduction of heteroatom nucleophiles . The quantitative evidence below demonstrates why this specific trifunctional substitution pattern drives procurement decisions.

Quantitative Differentiation Evidence: Methyl 2-Bromo-3-Nitropyridine-4-Carboxylate vs. Closest Analogs


Triple Orthogonal Reactive Handles Enable Sequential Chemoselective Synthesis Not Possible with Mono- or Difunctional Analogs

Methyl 2-bromo-3-nitropyridine-4-carboxylate possesses three chemically distinct reactive sites on the same pyridine ring: a bromine at C2 (cross-coupling electrophile), a nitro group at C3 (electron-withdrawing activator and SNAr leaving group), and a methyl ester at C4 (carboxylate precursor for amidation, hydrolysis, or reduction). The closest analogs each lack one of these three handles: methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9) lacks the 3-nitro group and therefore cannot undergo nitro-directed C–H functionalization or SNAr-based nitro displacement ; 2-bromo-3-nitropyridine (CAS 19755-53-4) lacks the 4-carboxylate, precluding ester-based diversification without additional synthetic steps. This three-point orthogonality enables a single building block to access diverse chemical space through sequential, chemoselective transformations—a capability that requires two or more separate starting materials when using any difunctional analog [1].

Orthogonal synthesis Diversity-oriented synthesis Medicinal chemistry

Nitro-Group Activation of C2 Bromine for SNAr: Enhanced Leaving-Group Reactivity Over Non-Nitrated Analog

In 2-bromo-3-nitropyridine systems, the electron-withdrawing nitro group at the 3-position is ortho to the bromine at C2, providing resonance stabilization of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr). This activation is absent in methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9), where the only electron-withdrawing group is the ester at the 4-position, which exerts a weaker inductive effect and is meta to the bromine [1]. The general principle is well-established: the addition step in SNAr is rate-determining and is facilitated by the presence of a strong electron-withdrawing group ortho or para to the leaving group, with the nitro group being among the most effective activators [2]. The target compound thus exhibits significantly faster SNAr kinetics at C2 compared to its non-nitrated analog, enabling milder reaction conditions and potentially higher yields with sensitive nucleophiles.

Nucleophilic aromatic substitution SNAr Reactivity

Experimental Demonstration of Nitro-Group Displacement by Fluoride: SNAr Yields on the 3-Nitropyridine-4-Carboxylate Scaffold

Tjosaas and Fiksdahl (2006) demonstrated that the nitro group of methyl 3-nitropyridine-4-carboxylate (the non-brominated core scaffold of the target compound) undergoes nucleophilic aromatic substitution with cesium fluoride in DMSO at 120 °C, yielding methyl 3-fluoropyridine-4-carboxylate in 38% isolated yield [1]. This reaction establishes that the nitro group at the 3-position of a 4-carboxylate-substituted pyridine is a competent leaving group in SNAr chemistry. When translated to the target compound (which additionally bears a bromine at C2), this creates the opportunity for sequential displacement: the more reactive C2 bromide can be substituted first under mild Pd-catalyzed cross-coupling conditions, followed by nitro displacement with fluoride or other nucleophiles, or vice versa if the reactivity order is inverted by appropriate reagent selection. Methyl 2-bromopyridine-4-carboxylate cannot participate in such nitro-displacement chemistry because it lacks the nitro group entirely.

SNAr Fluorination Nitro displacement

Chemoselective Substitution of 3-Nitro Group Over Competing Nucleofuges in 2-Substituted-3-Nitropyridines

In a 2022 study published in Molecules, Bastrakov et al. demonstrated that in 2-R-3-nitropyridines, the 3-nitro group is selectively substituted by sulfur nucleophiles (thiols) even in the presence of another potential nucleofuge at position 5 [1]. This experimentally validated chemoselectivity is directly transferable to the target compound, where the bromine at C2 and the nitro at C3 offer two potential leaving groups. The observation that 3-NO₂ can be displaced selectively under appropriate conditions implies that the target compound can undergo sequential functionalization: first, Pd-catalyzed cross-coupling at the C2 bromide, followed by nitro displacement at C3, without interference between the two reactive sites. This level of predictable chemoselectivity is not achievable with symmetrical dihalopyridines, where both halogens compete under similar conditions.

Chemoselectivity Regioselectivity Thiolation

Methyl Ester vs. Carboxylic Acid: Superior Organic Solubility and Orthogonal Deprotection Strategy

The target compound's methyl ester at C4 provides significantly better solubility in common organic solvents (dichloromethane, THF, ethyl acetate, DMF) compared to its direct analog, 2-bromo-3-nitropyridine-4-carboxylic acid (CAS 1379308-71-0), which requires polar aprotic solvents or aqueous base for dissolution . This solubility advantage facilitates homogeneous reaction conditions for Pd-catalyzed cross-coupling and SNAr reactions, which are typically conducted in organic media. Furthermore, the methyl ester serves as a masked carboxylic acid that can be liberated by mild alkaline hydrolysis (LiOH, THF/H₂O, RT) without affecting the bromine or nitro groups, enabling late-stage diversification. Purchasing the ester form eliminates the need for an additional esterification step if the acid is procured instead. Quantitative pricing comparison: the target methyl ester (CymitQuimica: €528/50 mg) is approximately 2.5× the cost per milligram of the carboxylic acid analog (AKSci: $70/100 mg ≈ €0.63/mg vs. €10.56/mg) , but this premium reflects the added synthetic value of bypassing the esterification step and the improved handling properties.

Solubility Protecting group strategy Ester hydrolysis

Defined Purity Specification and Storage Conditions Enable Reproducible Research Outcomes

The target compound is commercially available from Sigma-Aldrich (sourced from Enamine) with a certified minimum purity of 95% and a specified storage temperature of 4°C . This quality specification is consistent across multiple vendors, including AKSci (95% min. purity, store in a cool, dry place) and CymitQuimica (min. 95%) . In contrast, common analogs such as 2-bromo-3-nitropyridine (CAS 19755-53-4) are typically offered at 97–98% purity at a significantly lower cost ($30.90/1 g from ThermoFisher) , but this higher purity reflects the simpler molecular structure rather than inherently superior quality. The target compound's defined storage requirement (refrigerated) addresses the potential hydrolytic instability of the methyl ester and the thermal lability of the nitro group, ensuring batch-to-batch consistency in multi-step synthesis programs where intermediate quality directly impacts final product yield and purity.

Quality assurance Reproducibility Storage stability

Optimal Application Scenarios for Methyl 2-Bromo-3-Nitropyridine-4-Carboxylate Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of 2,3,4-Trisubstituted Pyridine Libraries for Medicinal Chemistry

In lead optimization programs requiring systematic variation at three positions of the pyridine ring, this compound serves as a single starting material for parallel library synthesis. The C2 bromide undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce diversity at the 2-position; the C3 nitro group can be reduced to an amine for amide coupling or displaced by nucleophiles (e.g., fluoride, as demonstrated by Tjosaas and Fiksdahl in 38% yield on the non-brominated core [1]); and the C4 methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to the alcohol. This three-point diversification strategy is not achievable with any of the closest difunctional analogs (methyl 2-bromopyridine-4-carboxylate, 2-bromo-3-nitropyridine, or methyl 3-nitropyridine-4-carboxylate) without additional synthetic steps to install the missing functional group [2].

Synthesis of Fused Heterocyclic Scaffolds via Sequential Ortho-Directed Cyclizations

The ortho relationship between the bromine at C2 and the nitro group at C3 enables the construction of fused bicyclic systems such as pyrrolo[3,2-b]pyridines and imidazo[4,5-b]pyridines, which are privileged scaffolds in kinase inhibitor drug discovery. The synthetic sequence involves: (1) Pd-catalyzed cross-coupling or SNAr at C2 to introduce an amino or alkyne substituent, (2) reduction of the 3-nitro group to a 3-amino group, and (3) intramolecular cyclization onto the C4 ester or the C2 substituent. The 2022 study by Bastrakov et al. confirms that the nitro group in 2-substituted-3-nitropyridines can be chemoselectively manipulated in the presence of other substituents, providing experimental validation for this synthetic logic [3].

Late-Stage Functionalization in Agrochemical Lead Optimization

For agrochemical discovery programs targeting substituted pyridine herbicides or fungicides, the methyl ester handle at C4 enables late-stage diversification without interfering with the bromine or nitro groups. Hydrolysis to the carboxylic acid under mild conditions (LiOH, aqueous THF, RT) releases a polar functionality that can improve target binding or physicochemical properties. In contrast, the carboxylic acid analog (2-bromo-3-nitropyridine-4-carboxylic acid, CAS 1379308-71-0) requires activation (e.g., conversion to acid chloride or active ester) before further derivatization, adding a synthetic step and potentially compromising the acid-sensitive nitro group. The methyl ester form eliminates this activation step, streamlining the synthesis of amide, hydrazide, or hydroxamic acid derivatives at the 4-position .

Building Block for ¹⁸F-Radiolabeled PET Tracer Precursor Synthesis

The demonstrated fluoride displacement of the nitro group on the 3-nitropyridine-4-carboxylate scaffold (38% yield with CsF [1]) establishes the feasibility of introducing [¹⁸F]fluoride for positron emission tomography (PET) tracer synthesis. The target compound, bearing an additional bromine at C2, could be used to first install a targeting moiety via cross-coupling at C2, followed by late-stage [¹⁸F]fluoride introduction at C3 via nitro displacement. This sequential two-step labeling strategy is possible only because the bromine and nitro groups are orthogonal in their reactivity, a feature absent in non-nitrated or non-brominated analogs. The 3-nitropyridine scaffold is being actively investigated as a precursor for radiolabeled compounds, as highlighted in the 2025 Pharmaceuticals review [2].

Quote Request

Request a Quote for Methyl 2-bromo-3-nitropyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.